Misoprostol acid

Catalog No.
S1486180
CAS No.
112137-89-0
M.F
C21H36O5
M. Wt
368.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Misoprostol acid

CAS Number

112137-89-0

Product Name

Misoprostol acid

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1

InChI Key

CNWGPXZGIIOYDL-MKYGPDKMSA-N

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

(11α,13E)-11,16-Dihydroxy-16-methyl-9-oxo-prost-13-en-1-oic Acid; Misoprostol Free Acid; (+/-)-15-Deoxy-(16RS)-16-hydroxy-16-methylprogestaglandin E1;

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Obstetrics and Gynecology

  • Induction of Labor and Cervical Ripening

    Misoprostol acid's ability to stimulate uterine contractions and soften the cervix makes it valuable for inducing labor at term or ripening the cervix before surgical procedures like hysteroscopy or IUD insertion. Studies have shown its effectiveness in increasing cervical dilation, reducing the need for additional dilation methods, and potentially lowering complication rates like cervical lacerations [].

  • Management of Postpartum Hemorrhage

    Misoprostol acid's uterotonic properties can help control postpartum hemorrhage, a severe complication after childbirth. Research, including randomized controlled trials, has investigated its use as a preventive measure; however, current evidence suggests it might be more beneficial as a second-line option when standard uterotonics like oxytocin are unavailable [].

  • Management of Incomplete Abortion

    Misoprostol acid's ability to contract the uterus can facilitate the expulsion of remaining tissue fragments after an incomplete abortion. Research supports its efficacy in this context, offering a safe and effective alternative to surgical management [].

  • Medical Abortion

    Misoprostol acid, alone or combined with other medications like mifepristone, is a well-established method for medical abortion in the first and second trimesters. Extensive research has demonstrated its safety and efficacy in this application, making it a crucial option for women seeking safe and accessible abortion services [].

Gastrointestinal Research

While misoprostol itself is primarily used for peptic ulcer disease, research explores the potential of misoprostol acid in other gastrointestinal contexts. Studies have investigated its role in:

  • Protection against NSAID-induced Gastric Damage

    Beyond its approved use, misoprostol acid is being studied for its potential benefits in protecting against gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) used for various conditions. This research explores its ability to mitigate the negative effects of NSAIDs on the gastrointestinal tract [].

  • Treatment of Inflammatory Bowel Disease

    Preliminary research suggests misoprostol acid might offer some benefits in managing inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. However, further research is needed to determine its efficacy and safety in this context [].

Origin

Misoprostol is a manufactured drug, not found naturally. It is converted to misoprostol acid in the body after ingestion [].

Significance in Scientific Research

Misoprostol acid itself is not widely used in research, but Misoprostol, its prodrug, has been extensively studied for its various therapeutic applications [, , ].


Molecular Structure Analysis

Misoprostol acid has a long, fatty acid chain attached to a cyclopentane ring with hydroxyl and ketone functional groups []. This structure allows it to interact with specific receptors in the body [].

Key Features:

  • The cyclopentane ring is the core structure responsible for biological activity [].
  • The hydroxyl group plays a role in hydrogen bonding with target molecules [].
  • The long fatty acid chain influences the solubility and interaction with cell membranes [].

Chemical Reactions Analysis

Synthesis

Misoprostol acid is not typically synthesized directly. Instead, Misoprostol, a methyl ester prodrug, is synthesized and then metabolized in the body to form misoprostol acid [].

Decomposition

The specific decomposition pathway of misoprostol acid is not readily available in scientific literature.

Other Relevant Reactions

Misoprostol acid binds to prostaglandin receptors on target cells, stimulating various cellular responses depending on the cell type [, ].


Physical And Chemical Properties Analysis

However, Misoprostol (the prodrug) has the following properties []:

  • Molecular Formula: C22H38O5
  • Molecular Weight: 382.57 g/mol
  • Melting Point: 117-120 °C
  • Solubility: Slightly soluble in water, soluble in organic solvents

Misoprostol acid mimics the effects of natural prostaglandins by binding to specific prostaglandin receptors on target cells [, ]. This binding triggers a cascade of cellular events, leading to various physiological effects depending on the cell type.

  • In the stomach: Misoprostol acid stimulates mucus production and protects the stomach lining from damage caused by gastric acid [].
  • In the uterus: It stimulates contractions and helps ripen the cervix, which can be used for labor induction or abortion depending on the clinical context [].

Misoprostol acid itself is not widely available, but safety information on Misoprostol (the prodrug) is well documented [].

  • Toxicity: Misoprostol can cause side effects like diarrhea, abdominal pain, and cramping at high doses []. In rare cases, it may cause serious side effects like uterine rupture or birth defects [].
  • Flammability: Misoprostol is not flammable [].
  • Reactivity: No specific information on reactivity is available.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

368.25627424 g/mol

Monoisotopic Mass

368.25627424 g/mol

Heavy Atom Count

26

Appearance

Assay:≥97%A solution in methyl acetate

UNII

12Z0SU967A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Misoprostol (free acid form)

Dates

Modify: 2023-08-15

Explore Compound Types